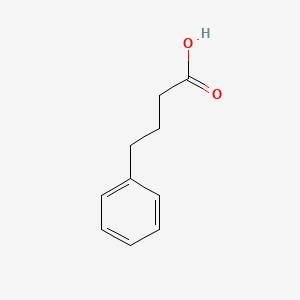

4-Phenylbutyric Acid

Description

Phenylbutyric acid is a fatty acid and a derivative of [butyric acid] naturally produced by colonic bacteria fermentation. It demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone. It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders.

Phenylbutyric acid is a Nitrogen Binding Agent. The mechanism of action of phenylbutyric acid is as an Ammonium Ion Binding Activity.

Phenylbutyrate and sodium benzoate are orphan drugs approved for the treatment of hyperammonemia in patients with urea cycle disorders, a series of at least 8 rare genetic enzyme deficiencies. The urea cycle is the major pathway of elimination of excess nitrogen including ammonia, and absence of one of the urea cycle enzymes often causes elevations in serum ammonia which can be severe, life-threatening and result in permanent neurologic damage and cognitive deficiencies. Both phenylbutyrate and sodium benzoate act by promoting an alternative pathway of nitrogen elimination. Neither phenylbutyrate nor sodium benzoate have been linked to cases of liver injury either in the form of serum enzyme elevations during therapy or clinically apparent acute liver injury.

This compound has been reported in Streptomyces with data available.

PHENYLBUTANOIC ACID is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 6 approved and 18 investigational indications.

RN refers to the parent cpd

Structure

3D Structure

Properties

IUPAC Name |

4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKXEAXTFZPCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1716-12-7 (hydrochloride) | |

| Record name | 4-Phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2037631 | |

| Record name | 4-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or off-white powder; [Alfa Aesar MSDS], Solid | |

| Record name | 4-Phenylbutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzenebutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

290.00 °C. @ 760.00 mm Hg | |

| Record name | Benzenebutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

18 mg/mL | |

| Record name | Benzenebutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000664 [mmHg] | |

| Record name | 4-Phenylbutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1821-12-1 | |

| Record name | 4-Phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylbutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-PHENYLBUTYRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenebutanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WY7YBI87E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzenebutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47 - 49 °C | |

| Record name | Benzenebutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Phenylbutyric Acid (4-PBA): A Technical Guide to its Mechanism of Action in Endoplasmic Reticulum Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. Perturbations in the ER's capacity to handle the protein load lead to a state of "ER stress," characterized by the accumulation of unfolded or misfolded proteins. To cope with this, cells activate a complex signaling network known as the Unfolded Protein Response (UPR). While initially adaptive, chronic ER stress can trigger apoptosis and is implicated in a wide range of pathologies, including neurodegenerative diseases, diabetes, and cancer. 4-Phenylbutyric acid (4-PBA), a low molecular weight fatty acid, has emerged as a significant tool in the study and potential treatment of ER stress-related diseases. This technical guide provides an in-depth exploration of the molecular mechanisms through which 4-PBA alleviates ER stress, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanism of Action: A Chemical Chaperone

This compound is primarily recognized as a chemical chaperone.[1][2] Its mechanism of action at the most fundamental level involves direct interaction with unfolded or misfolded proteins within the ER lumen. The hydrophobic phenyl group of 4-PBA is thought to bind to exposed hydrophobic segments on nascent polypeptide chains, preventing their aggregation and facilitating correct protein folding.[1][2][3] This action reduces the overall burden of aberrant proteins, thereby decreasing the primary trigger for the Unfolded Protein Response.[4][5] By stabilizing protein intermediates, 4-PBA enhances the ER's protein-folding capacity and promotes the proper trafficking of proteins.[6]

While its chaperone activity is central, some evidence suggests 4-PBA may also exert its effects by other means, such as acting as a weak histone deacetylase (HDAC) inhibitor at higher concentrations or by modestly inhibiting overall protein synthesis, which would also reduce the protein load entering the ER.[7][8] However, its most well-documented and direct role in ER stress is the modulation of the UPR signaling pathways.

Modulation of the Unfolded Protein Response (UPR)

The UPR is initiated by three main ER-transmembrane sensors: PERK, IRE1α, and ATF6. In a non-stressed state, these sensors are kept inactive by binding to the master ER chaperone, GRP78 (Glucose-Regulated Protein 78), also known as BiP.[2] Upon accumulation of unfolded proteins, GRP78 preferentially binds to them, releasing the UPR sensors and allowing their activation. 4-PBA mitigates ER stress by dampening the activation of all three UPR branches.[1][2]

Attenuation of the PERK Pathway

The PERK (PKR-like ER kinase) pathway is a rapid response to ER stress. Upon release from GRP78, PERK oligomerizes and autophosphorylates. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, reducing the influx of new proteins into the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, autophagy, and, under prolonged stress, the pro-apoptotic factor CHOP (C/EBP homologous protein).[1]

4-PBA has been shown to significantly reduce the hyperoxia-induced phosphorylation of PERK and eIF2α.[1] By alleviating the accumulation of unfolded proteins, 4-PBA reduces the initial signal for PERK activation, leading to decreased levels of ATF4 and CHOP, thereby protecting cells from ER stress-induced apoptosis.[1][8][9]

Inhibition of the IRE1α Pathway

Inositol-Requiring Enzyme 1α (IRE1α) is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity. When activated, IRE1α dimerizes and autophosphorylates, activating its RNase domain. The most well-known function of this domain is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[5] This splicing event removes a 26-nucleotide intron, resulting in a frameshift that produces a potent transcription factor, spliced XBP1 (XBP1s). XBP1s upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[10]

Treatment with 4-PBA has been demonstrated to inhibit the phosphorylation of IRE1α and the subsequent splicing of XBP1 mRNA.[1][2][5] This leads to a reduction in the expression of XBP1s target genes. In yeast, 4-PBA has also been observed to promote the degradation of Ire1, suggesting an additional layer of regulation.[11]

Suppression of the ATF6 Pathway

Activating Transcription Factor 6 (ATF6) is a type II transmembrane protein. Upon its release from GRP78, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases.[12] This releases its N-terminal cytosolic fragment (ATF6f), a basic leucine zipper (bZIP) transcription factor. ATF6f then moves to the nucleus to activate the transcription of ER chaperones and components of the ERAD machinery.[13]

Studies have shown that 4-PBA treatment markedly reduces the expression of activated ATF6 in response to ER stress inducers.[1][2] By preventing the initial accumulation of misfolded proteins, 4-PBA lessens the signal for GRP78 dissociation, thereby retaining ATF6 in its inactive, ER-bound state.[12]

Visualization of Signaling Pathways & Workflows

Caption: The Unfolded Protein Response (UPR) signaling pathways.

Caption: 4-PBA acts as a chemical chaperone to reduce UPR activation.

Caption: Workflow for investigating the effects of 4-PBA on ER stress.

Quantitative Data on 4-PBA's Efficacy

The following tables summarize quantitative data from representative studies, illustrating the significant impact of 4-PBA on key ER stress markers.

Table 1: Effect of 4-PBA on ER Stress Markers in Hyperoxia-Induced Acute Lung Injury (In Vivo) [1][2]

| Protein Marker | Hyperoxia Group (Relative Expression) | Hyperoxia + 4-PBA Group (Relative Expression) |

| GRP78 | ~2.5 | ~1.5 |

| p-PERK | ~3.0 | ~1.8 |

| p-IRE1 | ~2.8 | ~1.6 |

| ATF-6 | ~3.2 | ~2.0 |

| CHOP | ~3.5 | ~1.9 |

| ATF-4 | ~3.1 | ~1.7 |

| p-eIF2α | ~2.9 | ~1.7 |

| Data are approximated from Western blot quantifications in the cited study. Mice were exposed to 72 hours of hyperoxia. 4-PBA was administered at 10 mg/kg/day. |

Table 2: Effect of 4-PBA on ER Stress Markers in Chondrocytes (In Vitro) [4]

| Protein Marker | ERp57 KO (ER Stress) | ERp57 KO + 50 mM 4-PBA |

| BiP (GRP78) | Increased | Reduced to control levels |

| Chop | Increased | Reduced to below control levels |

| IRE1 | Increased | Reduced to below control levels |

| Data describes relative changes observed in the cited study in ERp57 knockout (KO) C28/I2 cell micromass cultures. |

Table 3: Effect of 4-PBA on the IRE1α Pathway in hASM Cells (In Vitro) [5]

| Marker | TNFα (12h) | TNFα + 4-PBA (1µM) |

| pIRE1α / Total IRE1α | Increased | Significantly Decreased |

| XBP1s / XBP1u | Increased | Significantly Decreased |

| Data describes relative changes observed in human airway smooth muscle (hASM) cells treated with TNFα to induce ER stress. |

Key Experimental Protocols

The following are generalized protocols based on methodologies from cited literature for investigating the effects of 4-PBA on ER stress.

In Vitro Model: 4-PBA Treatment of Cultured Cells

This protocol is a composite based on methods used for mouse lung epithelial (MLE-12) cells and human airway smooth muscle (hASM) cells.[1][5]

-

Cell Culture:

-

Culture cells (e.g., MLE-12) in appropriate media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and antibiotics at 37°C and 5% CO₂.

-

Plate cells to achieve 70-80% confluency at the time of treatment.

-

-

4-PBA Pre-treatment:

-

Prepare a stock solution of 4-PBA (e.g., 1 M in water or cell culture medium).

-

Thirty minutes to two hours before inducing ER stress, replace the cell media with fresh media containing the desired concentration of 4-PBA (e.g., 0.3 mM - 10 mM). Include a vehicle-only control group.

-

-

Induction of ER Stress:

-

Introduce the ER stress-inducing agent. For example:

-

Chemical Induction: Add Thapsigargin (e.g., 1 µM) or Tunicamycin (e.g., 5 µg/mL) to the media.

-

Environmental Induction: For hyperoxia, place the culture plates in a chamber with 95% O₂ and 5% CO₂.

-

-

Incubate for the desired time period (e.g., 12-72 hours).

-

-

Sample Collection and Analysis:

-

For Western Blotting: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Lowry assay.

-

For qPCR: Wash cells with PBS and extract total RNA using a commercial kit (e.g., RNeasy). Synthesize cDNA using a reverse transcription kit.

-

Analyze protein levels of GRP78, p-PERK, CHOP, etc., by Western blot.

-

Analyze mRNA levels of XBP1s, ATF4, etc., by qPCR, normalizing to a housekeeping gene like HPRT or GAPDH.

-

In Vivo Model: 4-PBA Administration in Mice

This protocol is based on a hyperoxia-induced acute lung injury model in C57BL/6J mice.[1]

-

Animal Model:

-

Use male C57BL/6J mice (8-10 weeks of age).

-

Randomly assign mice to experimental groups: (1) Control (Room Air + Saline), (2) Hyperoxia + Saline, (3) Hyperoxia + 4-PBA.

-

-

4-PBA Administration:

-

Dissolve 4-PBA in sterile saline.

-

Administer 4-PBA (e.g., 10 mg/kg per day) or an equivalent volume of saline via intraperitoneal (IP) injection at specified time points (e.g., 0, 24, 48, and 72 hours).

-

-

Induction of ER Stress:

-

Place mice in the hyperoxia groups into a sealed chamber with a continuous flow of 95% O₂ for 72 hours. Maintain control mice in room air.

-

Provide food and water ad libitum.

-

-

Tissue Collection and Analysis:

-

At the end of the experiment, euthanize the mice according to approved ethical protocols.

-

Perfuse the lungs with saline and harvest the tissue.

-

Homogenize a portion of the lung tissue in lysis buffer for Western blot analysis of ER stress markers as described in the in vitro protocol.

-

Fix a portion of the lung tissue in formalin for histological analysis (e.g., H&E staining) or TUNEL assay to assess apoptosis.

-

Conclusion

This compound is a powerful chemical chaperone that effectively mitigates ER stress by directly aiding protein folding and subsequently dampening all three major signaling arms of the Unfolded Protein Response. Its ability to reduce the activation of PERK, IRE1α, and ATF6 prevents the downstream consequences of chronic ER stress, including inflammation and apoptosis. The quantitative data and established experimental protocols underscore its utility and efficacy as a tool for studying ER stress and as a potential therapeutic agent. For researchers and drug development professionals, a thorough understanding of 4-PBA's multifaceted mechanism of action is crucial for designing robust experiments and exploring its application in a variety of disease models characterized by proteotoxicity and ER dysfunction.

References

- 1. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]

- 2. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | The effects of this compound on ER stress during mouse tooth development [frontiersin.org]

- 7. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Chaperone this compound Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical chaperon 4-phenylbutyrate protects against the endoplasmic reticulum stress-mediated renal fibrosis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of endoplasmic reticulum stress by 4-phenylbutyrate alleviates retinal inflammation and the apoptosis of retinal ganglion cells after ocular alkali burn in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Properties of 4-Phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbutyric acid (4-PBA) is a low molecular weight aromatic fatty acid that has garnered significant interest in the scientific and medical communities. Structurally, it is a derivative of butyric acid with a phenyl group substitution at the C-4 position.[1] Initially approved for the treatment of urea cycle disorders, its therapeutic potential has expanded due to its dual action as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1][2] This technical guide provides an in-depth overview of the chemical properties of this compound, including its physicochemical characteristics, stability, and reactivity. Detailed experimental methodologies for the determination of these properties are also provided, along with visualizations of its key signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [3][4] |

| Molecular Weight | 164.20 g/mol | [1][5] |

| IUPAC Name | 4-phenylbutanoic acid | [1][6] |

| CAS Number | 1821-12-1 | [2][7] |

| Physical Description | White to off-white or slightly yellowish crystalline powder or crystals.[1][2][3] | |

| Melting Point | 47-53 °C | [1][6][7][8] |

| Boiling Point | 165 °C at 10 mmHg; 290 °C at 760 mmHg | [1][2][7][8] |

| Water Solubility | 5.3 g/L (at 40 °C) | [2][7][9] |

| Solubility in Other Solvents | Soluble in alcohol, oils, ethanol, and dimethyl sulfoxide (DMSO). Slightly soluble in chloroform and methanol. Insoluble in ether.[2][5][7] | |

| pKa | 4.6 - 4.76 (at 25 °C) | [5][10] |

| LogP | 2.42 | [1][10] |

| Vapor Pressure | 0.000664 mmHg | [1] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application in research and drug development. The following sections detail the standard methodologies for measuring its key properties.

Melting Point Determination

The melting point of an organic compound provides a quick assessment of its purity. A sharp melting range typically indicates a pure substance.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated using a Bunsen burner. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.

-

Observation: The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. For accurate results, the heating rate should be slow (approximately 1-2 °C per minute) near the expected melting point.

Methodology: Mel-Temp Apparatus

-

Sample Preparation: As with the Thiele tube method, a small amount of the compound is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is inserted into the heating block of the Mel-Temp apparatus. A thermometer is also placed in the designated slot.

-

Heating and Observation: The heating rate is controlled by a dial. A rapid initial heating can be used to determine an approximate melting point, followed by a slower, more precise measurement with a fresh sample. The sample is observed through a magnifying lens, and the temperatures at the onset and completion of melting are recorded.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture. The solution is made acidic (e.g., pH 1.8-2.0) with a strong acid like HCl.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored continuously using a calibrated pH meter as the base is added incrementally.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where half of the acid has been neutralized.

Solubility Determination

Solubility is a critical parameter for drug formulation and delivery.

Methodology: Visual Miscibility/Insolubility Test

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 25 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, 5% NaOH, 5% NaHCO₃, 5% HCl, or an organic solvent) is added to the test tube.

-

Observation: The mixture is vigorously shaken. The compound is classified as soluble if it completely dissolves, partially soluble if some but not all dissolves, and insoluble if no dissolution is observed. For acidic or basic compounds, changes in solubility upon addition of acidic or basic solutions can confirm the presence of ionizable functional groups.

Chemical Reactivity and Stability

This compound is a stable compound under normal laboratory conditions.[11][12] It is a carboxylic acid and will undergo typical reactions of this functional group, such as esterification with alcohols in the presence of an acid catalyst and amide formation with amines. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[12][13][14]

Signaling Pathways

This compound exerts its biological effects primarily through two well-characterized mechanisms: acting as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and inhibiting histone deacetylases (HDACs).

Endoplasmic Reticulum (ER) Stress Pathway

As a chemical chaperone, 4-PBA helps to stabilize protein conformation, thereby reducing the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[6][8] This alleviates ER stress and inhibits the unfolded protein response (UPR), a signaling cascade that can lead to apoptosis if the stress is prolonged.

Caption: 4-PBA alleviates ER stress by reducing unfolded protein accumulation.

The diagram above illustrates the simplified PERK branch of the UPR. Under ER stress, GRP78 (also known as BiP) dissociates from transmembrane sensors like PERK, leading to their activation. Activated PERK phosphorylates eIF2α, which in turn increases the translation of ATF4. ATF4 then promotes the transcription of CHOP, a key factor in ER stress-mediated apoptosis. 4-PBA can mitigate this pathway by reducing the load of unfolded proteins.[15]

Histone Deacetylase (HDAC) Inhibition Pathway

This compound is a pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC enzymes.[16] HDACs are responsible for removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone acetylation, resulting in a more open chromatin state that allows for gene transcription.

Caption: 4-PBA inhibits HDACs, leading to increased gene transcription.

This pathway highlights how 4-PBA's inhibition of HDACs leads to an increase in histone acetylation. This epigenetic modification relaxes the chromatin structure, making DNA more accessible to transcription factors and thereby promoting the expression of various genes. This mechanism is central to its anti-cancer and other therapeutic effects.[12]

Conclusion

This compound possesses a unique combination of chemical properties and biological activities that make it a compound of significant interest for therapeutic development. Its well-defined physicochemical characteristics, coupled with its roles as a chemical chaperone and HDAC inhibitor, provide a solid foundation for further research into its mechanisms of action and potential applications in a variety of diseases. This technical guide serves as a comprehensive resource for professionals in the field, offering detailed information on the chemical properties of 4-PBA and the methodologies to assess them, as well as a visual representation of its key signaling pathways.

References

- 1. Chemical chaperone this compound alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Frontiers | The effects of this compound on ER stress during mouse tooth development [frontiersin.org]

- 9. This compound Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical chaperone 4-phenyl butyric acid (4-PBA) reduces hepatocellular lipid accumulation and lipotoxicity through induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]

- 12. This compound promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. This compound promotes plant regeneration as an auxin by being converted to phenylacetic acid via an IBR3-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-Phenylbutyric Acid as a Chemical Chaperone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic reticulum (ER) stress, characterized by the accumulation of misfolded or unfolded proteins, is a key pathological feature in a growing number of diseases. 4-Phenylbutyric acid (4-PBA), a low molecular weight fatty acid, has emerged as a promising therapeutic agent due to its function as a chemical chaperone. This technical guide provides an in-depth overview of the core mechanisms by which 4-PBA mitigates ER stress, with a focus on its role in protein folding, the unfolded protein response (UPR), and its therapeutic implications. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways to support researchers and professionals in the field of drug development.

Introduction to this compound (4-PBA)

This compound is a butyric acid derivative that is orally bioavailable.[1] It is an FDA-approved drug for the treatment of urea cycle disorders.[1] Beyond this primary indication, a significant body of research has established 4-PBA as a chemical chaperone that can alleviate the accumulation of misfolded proteins in the endoplasmic reticulum.[1] Its proposed mechanism of action involves interacting with exposed hydrophobic regions of unfolded proteins, thereby preventing their aggregation and facilitating correct folding.[2] This action helps to restore protein homeostasis, or "proteostasis," and reduce the cellular stress response.

Mechanism of Action as a Chemical Chaperone

The primary role of 4-PBA as a chemical chaperone is to stabilize proteins in a folding-competent conformation. Misfolded proteins often expose hydrophobic residues that are normally buried within the protein's core. These exposed regions are prone to interacting with each other, leading to the formation of toxic aggregates. 4-PBA, with its hydrophobic phenyl group and hydrophilic butyric acid tail, is thought to non-covalently bind to these exposed hydrophobic patches.[2] This interaction shields the hydrophobic regions, preventing protein aggregation and allowing the cell's endogenous chaperone machinery to properly fold the protein.

Modulation of the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the ER triggers a complex signaling network known as the Unfolded Protein Response (UPR). The UPR is initiated by three main ER transmembrane sensors: PERK, IRE1, and ATF6. While initially a pro-survival response aimed at restoring ER homeostasis, chronic UPR activation can lead to apoptosis. 4-PBA has been shown to attenuate the UPR by reducing the load of misfolded proteins that trigger its activation.

The PERK Pathway

The PERK (PKR-like endoplasmic reticulum kinase) pathway is one of the first lines of defense against ER stress. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein translation, thereby reducing the influx of new proteins into the ER. However, it selectively allows the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis through the induction of CHOP (C/EBP homologous protein). Studies have shown that 4-PBA treatment can reduce the phosphorylation of PERK and the expression of its downstream targets, including CHOP.[1][3]

The IRE1 Pathway

Inositol-requiring enzyme 1 (IRE1) is another key sensor of ER stress. When activated, IRE1's endoribonuclease activity splices a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1). This splicing event results in a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. Research indicates that 4-PBA can suppress the splicing of XBP1 mRNA, thereby dampening the IRE1 pathway.[2][4]

The ATF6 Pathway

Activating transcription factor 6 (ATF6) is the third branch of the UPR. Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its N-terminal cytosolic domain. This fragment then moves to the nucleus and acts as a transcription factor to induce the expression of ER chaperones, such as GRP78/BiP. Evidence suggests that 4-PBA can inhibit the activation of the ATF6 pathway.[5][6]

Quantitative Effects of 4-PBA

The efficacy of 4-PBA in mitigating ER stress has been quantified in numerous studies. The following tables summarize key findings on its dose-dependent effects on UPR markers, cell viability, and the correction of protein misfolding defects.

Table 1: Effect of 4-PBA on ER Stress Markers

| Cell/Animal Model | Stress Inducer | 4-PBA Concentration | Effect on GRP78/BiP Expression | Effect on CHOP Expression | Effect on PERK Phosphorylation | Effect on XBP1 Splicing | Effect on ATF6 Activation | Reference |

| Mice with Transverse Aortic Constriction | Pressure overload | 20 mg/kg/day | Decreased | Decreased | Decreased | Not Assessed | Not Assessed | [1] |

| Mice with Hyperoxia-Induced Acute Lung Injury | Hyperoxia | Not specified | Markedly reduced | Markedly reduced | Markedly reduced | Not Assessed | Markedly reduced | [3] |

| Human Airway Smooth Muscle Cells | TNFα (20 ng/mL) | 1 µM | Not Assessed | Not Assessed | Mitigated pIRE1αS724 | Mitigated | Not Assessed | [2][7] |

| Rheumatoid Arthritis Synovial Fibroblasts | IL-1β (1 ng/mL) | 20 mM | Attenuated | Attenuated | Not Assessed | Not Assessed | No significant difference | [8] |

| H9c2 Cardiomyocytes | Ischemia/Reperfusion | Not specified | Reduced | Reduced | Reduced | Not Assessed | Reduced | [9] |

| Melanoma Cell Lines (CHL-1 and A375) | Thapsigargin (1–10 µg/mL) | 5 µM | Not Assessed | Not Assessed | Not Assessed | Not Assessed | Abrogated | [10] |

| 3T3-L1 Adipocytes | Differentiation | 10 mM | Inhibited increase | Inhibited increase | Inhibited increase | Inhibited increase | Not Assessed | [11] |

Table 2: Effect of 4-PBA on Cell Viability and Protein Function

| Cell/Animal Model | Condition | 4-PBA Concentration | Effect on Cell Viability | Effect on Protein Aggregation/Function | Reference |

| Rheumatoid Arthritis Synovial Fibroblasts | IL-1β stimulation | Up to 40 mM | No significant cell death | Not Assessed | [8] |

| Intestinal Porcine Epithelial Cells (IPEC-J2) | Normal | 0-10 mmol/L | No effect | Not Assessed | [12] |

| Cystic Fibrosis Patients (ΔF508 homozygous) | Cystic Fibrosis | 19 g/day | Well-tolerated | Partial restoration of nasal epithelial CFTR function | [13][14][15] |

| CF Bronchial Epithelial Cells (CFBE41o-) | ΔF508 mutation | Not specified | Not Assessed | Induced significant Cl- efflux | [16] |

| Recombinant SOD1G93A protein | In vitro aggregation | 1-20 mM (C4 derivative) | Not Assessed | Strongly inhibited amyloid aggregate formation | [17] |

| Denatured α-lactalbumin and BSA | In vitro aggregation | Not specified | Not Assessed | Prevented aggregation | [18][19] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the efficacy of 4-PBA as a chemical chaperone.

Western Blot Analysis of ER Stress Markers

This protocol is used to quantify the protein levels of key UPR markers such as GRP78, CHOP, and phosphorylated PERK.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of an ER stress inducer (e.g., tunicamycin, thapsigargin) with or without 4-PBA for the specified duration.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against GRP78, CHOP, p-PERK, or other UPR markers overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to a loading control such as β-actin or GAPDH.

RT-qPCR for XBP1 Splicing

This method is used to measure the relative levels of spliced (XBP1s) and unspliced (XBP1u) XBP1 mRNA.

-

Cell Culture and Treatment: Treat cells as described in the Western blot protocol.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the cells using a suitable kit and synthesize cDNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using primers specific for total XBP1 and spliced XBP1. A common approach for XBP1s is to use a forward primer that spans the splice junction.

-

Data Analysis: Calculate the relative expression of XBP1s to total XBP1 or a housekeeping gene using the ΔΔCt method.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of 4-PBA on cell viability, particularly in the context of ER stress-induced apoptosis.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of 4-PBA, with or without an ER stress inducer.

-

MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core signaling pathways modulated by 4-PBA and a typical experimental workflow for its evaluation.

Figure 1: The Unfolded Protein Response (UPR) pathways and the inhibitory role of 4-PBA.

Figure 2: A typical experimental workflow for evaluating the efficacy of 4-PBA.

Conclusion

This compound demonstrates significant potential as a chemical chaperone for the treatment of diseases associated with ER stress and protein misfolding. Its ability to reduce the burden of misfolded proteins and attenuate the unfolded protein response provides a compelling rationale for its therapeutic application. The quantitative data and experimental protocols provided in this guide are intended to facilitate further research and development in this promising area. A deeper understanding of its precise molecular interactions and the full spectrum of its cellular effects will be crucial for optimizing its clinical use and for the development of next-generation chemical chaperones.

References

- 1. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective, potent blockade of the IRE1 and ATF6 pathways by this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Quantification of the Chemical Chaperone this compound (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atsjournals.org [atsjournals.org]

- 15. atsjournals.org [atsjournals.org]

- 16. Activation of deltaF508 CFTR in a cystic fibrosis respiratory epithelial cell line by 4-phenylbutyrate, genistein and CPX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suppressive effects of 4-phenylbutyrate on the aggregation of Pael receptors and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

4-Phenylbutyric Acid: A Comprehensive Technical Guide on its Discovery, History, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbutyric acid (4-PBA) is a short-chain fatty acid derivative that has garnered significant attention in the scientific community for its multifaceted therapeutic potential. Initially investigated for its role in fatty acid metabolism, its journey has led to its approval for the treatment of urea cycle disorders and its exploration in a wide array of other diseases, including genetic disorders, neurodegenerative diseases, and cancer. This technical guide provides an in-depth overview of the discovery, history, and scientific investigation of 4-PBA, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Discovery and Historical Timeline

The scientific journey of 4-PBA began over a century ago, with its initial description by Franz Knoop in 1904 as part of his research into fatty acid oxidation. However, its therapeutic potential was not realized until much later. The first significant breakthrough came with its application in the management of urea cycle disorders (UCDs), a group of rare genetic diseases affecting the body's ability to eliminate nitrogenous waste. This led to its approval by the U.S. Food and Drug Administration (FDA) in 1996 for this indication. Subsequently, research has uncovered its roles as a chemical chaperone and a histone deacetylase (HDAC) inhibitor, opening up new avenues for its therapeutic application.

Chemical Synthesis

The synthesis of 4-PBA is most commonly achieved through a Friedel-Crafts acylation reaction. This method involves the reaction of benzene with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The resulting 4-oxo-4-phenylbutanoic acid is then reduced to yield this compound.

Detailed Synthesis Protocol: Friedel-Crafts Acylation

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Succinic anhydride

-

Anhydrous benzene

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of anhydrous aluminum chloride in anhydrous benzene is prepared and stirred. The apparatus must be kept dry and protected from atmospheric moisture.

-

Addition of Reactants: A solution of succinic anhydride in benzene is slowly added from the dropping funnel to the stirred suspension of aluminum chloride. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Reaction: The mixture is stirred for a specified period at a controlled temperature to allow the acylation to proceed to completion.

-

Quenching: The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-oxo-4-phenylbutanoic acid.

-

Reduction: The keto-acid is then reduced to this compound using a suitable reduction method, such as Clemmensen or Wolff-Kishner reduction.

-

Purification: The final product is purified by recrystallization or column chromatography to obtain pure this compound.

A patented method describes the reaction of benzene with butyrolactone in the presence of aluminum chloride, followed by neutralization with a base.[1][2][3][4][5][6]

Mechanisms of Action

4-PBA exerts its therapeutic effects through two primary, well-documented mechanisms: as a chemical chaperone alleviating endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.

Chemical Chaperone and Alleviation of Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is a critical organelle for protein folding and modification. A variety of cellular insults can lead to the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can lead to apoptosis.

4-PBA acts as a chemical chaperone by binding to exposed hydrophobic regions of misfolded proteins, thereby preventing their aggregation and facilitating their proper folding and trafficking. This action reduces the load on the ER's quality control machinery and mitigates the activation of the UPR.

The UPR is mediated by three main transmembrane sensors:

-

PERK (PKR-like endoplasmic reticulum kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis and the preferential translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including CHOP (C/EBP homologous protein).

-

IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses both kinase and RNase activity. Its RNase activity splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its N-terminal cytosolic domain (ATF6f). ATF6f then moves to the nucleus to activate the transcription of ER chaperones and components of the ERAD machinery.

4-PBA has been shown to attenuate the activation of all three branches of the UPR.[7][8]

Caption: 4-PBA alleviates ER stress by aiding protein folding and inhibiting the UPR signaling pathways.

Histone Deacetylase (HDAC) Inhibition

Histone acetylation is a key epigenetic modification that regulates gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histones, leading to a more open chromatin structure that is permissive for transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin structure and transcriptional repression.

4-PBA is a non-selective inhibitor of class I and II HDACs.[9][10][11][12] By inhibiting HDACs, 4-PBA increases the level of histone acetylation, leading to the transcriptional activation of various genes. This mechanism is thought to contribute to its anti-cancer and neuroprotective effects. For example, the upregulation of certain tumor suppressor genes and the modulation of genes involved in neuronal survival and plasticity have been attributed to the HDAC inhibitory activity of 4-PBA.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective, potent blockade of the IRE1 and ATF6 pathways by this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1404638B1 - Synthesis of this compound - Google Patents [patents.google.com]

- 4. US6372938B1 - Synthesis of this compound - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. benchchem.com [benchchem.com]

- 7. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]

- 10. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Chaperone 4-Phenylbutyrate (4-PBA): A Technical Guide to its Effects on Protein Folding and Aggregation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein misfolding and aggregation are central to the pathogenesis of a growing number of human diseases, including cystic fibrosis, alpha-1 antitrypsin deficiency, and a range of neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases. The accumulation of misfolded protein species can lead to cellular dysfunction and apoptosis, often through the induction of endoplasmic reticulum (ER) stress. 4-phenylbutyrate (4-PBA), a low molecular weight fatty acid, has emerged as a promising therapeutic agent due to its role as a chemical chaperone.[1][2][3] This technical guide provides an in-depth overview of the mechanisms of action of 4-PBA, its effects on protein folding and aggregation across various disease models, and detailed experimental protocols for its study.

Mechanism of Action

4-PBA functions primarily as a chemical chaperone, a small molecule that can stabilize proteins and facilitate their proper folding.[2][4] Its amphiphilic nature, possessing both a hydrophobic phenyl group and a hydrophilic butyrate moiety, is thought to be key to its function. The hydrophobic portion of 4-PBA can interact with exposed hydrophobic regions of misfolded or unfolded proteins, thereby preventing their aggregation and promoting the adoption of correct conformations.[1][5]

A major consequence of protein misfolding is the induction of ER stress and the subsequent unfolded protein response (UPR).[2][6] The UPR is a signaling network aimed at restoring ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[6] 4-PBA has been shown to alleviate ER stress by reducing the load of misfolded proteins.[1][2][7] This, in turn, downregulates the key signaling pathways of the UPR, including the PERK, IRE1α, and ATF6 pathways, thereby mitigating downstream apoptotic signaling.[1][6]

Beyond its chaperone activity, 4-PBA is also known to be a histone deacetylase (HDAC) inhibitor.[5] This activity can lead to changes in gene expression that may contribute to its protective effects in protein misfolding diseases.

Effects on Protein Folding and Aggregation in Specific Diseases

The therapeutic potential of 4-PBA has been investigated in a wide range of protein misfolding disorders.

Cystic Fibrosis

In cystic fibrosis (CF), the most common mutation (ΔF508) in the cystic fibrosis transmembrane conductance regulator (CFTR) protein leads to its misfolding and retention in the ER, followed by premature degradation.[8] 4-PBA has been shown to partially correct the trafficking of the ΔF508-CFTR mutant to the cell surface, thereby restoring some of its chloride channel function.[9][10] This effect is attributed to its ability to stabilize the mutant protein and facilitate its transit through the Golgi apparatus.[11]

Alpha-1 Antitrypsin Deficiency

Alpha-1 antitrypsin (AAT) deficiency is a genetic disorder where a mutant form of the AAT protein (Z-AAT) misfolds and aggregates in the liver, leading to liver damage and reduced levels of circulating AAT, which in turn causes lung disease.[11][12][13] In vitro and in a mouse model of AAT deficiency, 4-PBA treatment increased the secretion of the mutant Z-AAT protein from cells, suggesting it aids in its proper folding and trafficking.[12][14] However, a preliminary human trial did not show a significant increase in serum AAT levels.[12][15]

Neurodegenerative Diseases

-

Alzheimer's Disease: A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides.[16] Studies have shown that 4-PBA can reduce Aβ aggregation and its associated toxicity in cellular and animal models.[16] It is suggested that 4-PBA's ability to mitigate ER stress contributes to its neuroprotective effects in the context of Alzheimer's disease.[3]

-

Huntington's Disease: Huntington's disease is caused by an expansion of a polyglutamine tract in the huntingtin (Htt) protein, leading to its misfolding and aggregation.[17][18][19] 4-PBA has been demonstrated to reduce the aggregation of mutant Htt and improve neuronal survival in models of Huntington's disease.[20]

-

Parkinson's Disease: The aggregation of α-synuclein is a central event in Parkinson's disease. 4-PBA has been shown to suppress the aggregation of Parkin-associated endothelin receptor-like receptor (Pael-R), a protein implicated in familial Parkinson's disease, and reduce ER stress-induced neuronal cell death.[21][22]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of 4-PBA.

Table 1: Effects of 4-PBA on Protein Aggregation

| Disease/Protein Model | Cell/Animal Model | 4-PBA Concentration/Dose | Effect on Aggregation | Reference |

| Myocilin (Glaucoma) | Transfected HEK293 cells | 1-10 mM | Reduced detergent-insoluble myocilin aggregates | [23] |

| Rhodopsin (Retinitis Pigmentosa) | ARPE-19 cells | 5 mM | Facilitated turnover of T17M rhodopsin | [24] |

| Amyloid-β | C. elegans model | 0.5-2 mM | Significantly reduced Aβ aggregation | [16] |

| Mutant SOD1 (ALS) | In vitro | 1-20 mM (C4/C5 derivatives) | Inhibited amyloid aggregation of recombinant mutant SOD1 | [21][25] |

| Mutant SP-A2 | CHO-K1 cells | Dose-dependent | Decreased intracellular aggregation | [26] |

| Trisomic Neurons (Down Syndrome) | NGN2-iPSCs | Not specified | Significantly decreased protein aggregates | [20] |

Table 2: Effects of 4-PBA on ER Stress Markers

| Cell/Animal Model | ER Stress Inducer | 4-PBA Concentration/Dose | Effect on ER Stress Markers | Reference |

| Mice with HALI | Hyperoxia | Not specified | Markedly reduced GRP78, p-PERK, p-IRE1, ATF-6, CHOP, ATF-4, and p-eIF2α | [1] |

| Chondrocytes | ERp57 Knockout / Thapsigargin | 50 mM / 10-50 mM | Reduced BiP, Chop, and IRE1 expression levels | [4] |

| ARPE-19 cells | T17M rhodopsin overexpression | 5 mM | Reduced levels of GRP78, GRP94, CHOP, peIF-2α, and active ATF-6α | [24] |

| UUO rat model | Unilateral Ureteral Obstruction | Not specified | Significantly reduced GRP78, CHOP, ATF4, and p-JNK; restored spliced XBP1 | [27] |

| NGN2-iPSC-derived neurons | Trisomy 21 and 13 | Not specified | Significantly decreased GRP78/BIP signal intensities | [20] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Culture and 4-PBA Treatment

Objective: To treat cultured cells with 4-PBA to assess its effects on protein folding and aggregation.

Materials:

-

Cell line of interest (e.g., HEK293, SH-SY5Y, ARPE-19)

-

Complete culture medium (e.g., DMEM, DMEM/F-12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Sodium 4-phenylbutyrate (4-PBA)

-

Sterile PBS

-

Cell culture plates/flasks

Procedure:

-

Culture cells in a humidified incubator at 37°C and 5% CO2.

-

Prepare a stock solution of 4-PBA (e.g., 1 M in water, may require NaOH to dissolve).[5] Filter-sterilize the stock solution.

-

Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Prepare fresh culture medium containing the desired final concentration of 4-PBA (e.g., 0.3 mM, 5 mM).[18][28] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.

-

Remove the existing medium from the cells and replace it with the 4-PBA-containing medium. Include a vehicle-treated control group.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[28]

-

Following incubation, proceed with downstream assays such as protein extraction for Western blotting, immunofluorescence staining, or cell viability assays.

Western Blot Analysis of ER Stress Markers

Objective: To quantify the expression levels of key ER stress marker proteins following 4-PBA treatment.

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, p-PERK, p-eIF2α, ATF4, IRE1α, sXBP1)[2]

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Lyse cell pellets in ice-cold RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using ECL reagent and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[2]

Immunofluorescence Staining for Protein Aggregation

Objective: To visualize the localization and aggregation of a specific protein within cells.

Materials:

-

Cells grown on coverslips

-

PBS

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody against the protein of interest

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fix cells with 4% PFA for 10-20 minutes at room temperature.[10]

-

Wash cells with PBS.

-

Permeabilize cells with Triton X-100 for 5-10 minutes.

-

Wash cells with PBS.

-

Block non-specific binding with blocking solution for 30-60 minutes.[10]

-

Incubate with the primary antibody in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash cells with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody in the dark for 1 hour at room temperature.

-

Wash cells with PBS.

-

Counterstain nuclei with DAPI.

-

Mount coverslips on slides with mounting medium.

-

Visualize and capture images using a fluorescence microscope.

Thioflavin T (ThT) Assay for Amyloid Fibril Formation

Objective: To quantify the formation of amyloid fibrils in vitro.

Materials:

-

Purified protein of interest (e.g., Aβ, α-synuclein)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection (Excitation ~440-450 nm, Emission ~480-510 nm)

Procedure:

-

Prepare a working solution of ThT in phosphate buffer (e.g., 1 µM).[29]

-

Prepare protein samples at the desired concentration in phosphate buffer. Include samples with and without 4-PBA at various concentrations.

-

In a 96-well plate, mix the protein solution with the ThT working solution.

-

Incubate the plate, often with shaking, at 37°C to promote fibril formation.[12]

-

Measure fluorescence intensity at regular intervals over time.

-

An increase in fluorescence intensity indicates the formation of amyloid fibrils.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action of 4-PBA.

Caption: Mechanism of 4-PBA in alleviating ER stress and promoting cell survival.

Caption: General experimental workflow for studying the effects of 4-PBA.

Caption: Logical relationship of 4-PBA's effects leading to increased cell viability.

References

- 1. Filter trapping protocol to detect aggregated proteins in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

- 5. Thioflavin T spectroscopic assay [assay-protocol.com]

- 6. Filter trapping protocol to detect aggregated proteins in human cell lines - Mendeley Data [data.mendeley.com]

- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]

- 8. usbio.net [usbio.net]

- 9. mdpi.com [mdpi.com]

- 10. arigobio.com [arigobio.com]

- 11. content-assets.jci.org [content-assets.jci.org]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

- 15. Lack of effect of oral 4-phenylbutyrate on serum alpha-1-antitrypsin in patients with alpha-1-antitrypsin deficiency: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Modulation of deltaF508 cystic fibrosis transmembrane regulator trafficking and function with 4-phenylbutyrate and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 20. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]

- 24. uni-muenster.de [uni-muenster.de]

- 25. merckmillipore.com [merckmillipore.com]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]

- 29. Thioflavin T Assay [protocols.io]

Investigating the In Vivo Pharmacokinetics of 4-Phenylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacokinetics of 4-Phenylbutyric Acid (4-PBA), a compound with therapeutic applications in urea cycle disorders and emerging potential in other diseases due to its role as a chemical chaperone and histone deacetylase inhibitor. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to this compound (4-PBA)

This compound is a small aromatic fatty acid that has garnered significant interest in the scientific and medical communities. Administered orally as sodium phenylbutyrate or glycerol phenylbutyrate, it serves as a prodrug, rapidly metabolized to its active form, phenylacetate (PAA). PAA conjugates with glutamine to form phenylacetylglutamine (PAGN), which is then excreted in the urine, providing an alternative pathway for waste nitrogen disposal. This mechanism is central to its use in managing urea cycle disorders.